![molecular formula C14H16N2O3 B2440637 (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione CAS No. 1089280-11-4](/img/structure/B2440637.png)
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione
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Overview
Description
Oxazines are a class of heterocyclic compounds that contain one oxygen atom and one nitrogen atom . They have been the subject of much synthetic interest due to their extensive biological activities . Oxazine derivatives have been documented as worthy synthetic intermediates and also blessed with notable sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer activities .
Synthesis Analysis
Oxazines are versatile intermediates for the synthesis of a variety of heterocycles and bifunctional compounds . Researchers have reported several synthetic approaches for the preparation of oxazines .Molecular Structure Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP. It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically, and is shown to exist in solution entirely as the 4H-isomer .Chemical Reactions Analysis
Oxazines have been found to be stable and can persist for minutes in the absence of oxidants . This property can be exploited in the context of superresolution imaging, as it is possible to control the kinetics of switching between on and off states by adjusting the concentrations of oxidizing and reducing agents .Scientific Research Applications
Synthesis and Chemical Properties
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione, a compound related to the broader class of 1,2-oxazines and benzoxazines, has garnered interest due to its unique chemical structure and potential applications in various fields of scientific research. 1,2-Oxazines and 1,2-benzoxazines can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are obtained from the cyclization of specific organic compounds. These classes of compounds, including the specific compound , are important due to their applications as chiral synthons and their general reactivity, which makes them valuable in synthetic organic chemistry (M. Sainsbury).
Biological Activity and Applications
The biological activity and applications of compounds similar to this compound, particularly in the benzoxazine family, have been extensively studied. These substances have demonstrated a range of biological activities, including antibacterial, antituberculous, antimycotic, anthelmintic, and anti-inflammatory properties. The structural modifications of these compounds can modulate their biological activities, making them of interest for pharmaceutical development and other scientific research areas (K. Waisser, L. Kubicová).
Heterocyclic Chemistry
Further exploration into the chemistry of heterocyclic compounds, including derivatives related to this compound, reveals their significance in medicinal chemistry. Heterocyclic compounds bearing triazine and other azine scaffolds have been evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral activities. These studies underline the importance of these compounds in the development of future drugs and their role in scientific research aimed at understanding and treating various diseases (Tarawanti Verma, Manish Sinha, N. Bansal).
Future Directions
Mechanism of Action
Target of Action
Oxazine derivatives have been shown to interact with various biological targets, influencing their function and leading to changes in cellular activity .
Mode of Action
The compound interacts with its targets through a mechanism involving the de/rehydrogenation of 1,4-oxazine linkers . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The de/rehydrogenation process it induces can potentially influence various biochemical pathways, leading to downstream effects .
Result of Action
It has been suggested that the compound’s action can lead to significant changes in cellular activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione . For instance, an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected .
properties
IUPAC Name |
(9aS)-8-benzyl-3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-6,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-14(18)16-6-7-19-10-12(16)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKXQMOHXDQKJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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